4-Mercapto-4-methyl-2-hexanone

Flavor Chemistry Lipophilicity Partition Coefficient

4-Mercapto-4-methyl-2-hexanone (4-methyl-4-sulfanylhexan-2-one) is a branched aliphatic ketone thiol utilized exclusively as a flavoring agent. It is designated FEMA No.

Molecular Formula C7H14OS
Molecular Weight 146.25 g/mol
CAS No. 851768-52-0
Cat. No. B15193563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercapto-4-methyl-2-hexanone
CAS851768-52-0
Molecular FormulaC7H14OS
Molecular Weight146.25 g/mol
Structural Identifiers
SMILESCCC(C)(CC(=O)C)S
InChIInChI=1S/C7H14OS/c1-4-7(3,9)5-6(2)8/h9H,4-5H2,1-3H3
InChIKeyYMQSGAOXQWNUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercapto-4-methyl-2-hexanone (CAS 851768-52-0) Procurement Baseline: Identity, Regulatory Status, and Primary Specifications


4-Mercapto-4-methyl-2-hexanone (4-methyl-4-sulfanylhexan-2-one) is a branched aliphatic ketone thiol utilized exclusively as a flavoring agent [1]. It is designated FEMA No. 4583 and JECFA No. 1926, indicating its evaluated safety for use in food flavoring applications [2]. The compound is characterized as a colorless to pale yellow clear liquid with a floral, fruity aroma, an assay specification of 95–100%, and an XLogP3-AA of 1.3 [3][4].

Why 4-Mercapto-4-methyl-2-hexanone Cannot Be Interchanged with In-Class Ketone Thiols


Substitution of 4-mercapto-4-methyl-2-hexanone with ostensibly similar aliphatic ketone thiols (e.g., 4-mercapto-4-methyl-2-pentanone, 4-mercapto-2-butanone) introduces quantifiable shifts in physicochemical and organoleptic parameters. The C7 backbone (hexanone) yields a distinct LogP of 1.3–1.76 [1][2], differing from the C6 analog's LogP of 0.8–1.2 [3], directly altering lipophilicity and flavor release kinetics in food matrices. Furthermore, the specific FEMA and JECFA designations are unique to this compound; in-class analogs possess separate regulatory identifiers (e.g., FEMA 3997 for 4-mercapto-4-methyl-2-pentanone) [4][5]. Such differences preclude direct one-to-one substitution without reformulation and re-evaluation. The following quantitative evidence substantiates these critical differentials.

Quantitative Differentiation of 4-Mercapto-4-methyl-2-hexanone vs. Closest In-Class Analogs


Higher Lipophilicity (XLogP3-AA) Drives Altered Flavor Partitioning vs. C6 Analog

4-Mercapto-4-methyl-2-hexanone exhibits a computed XLogP3-AA of 1.3 [1], compared to a computed XLogP3-AA of 0.8 for its closest analog, 4-mercapto-4-methyl-2-pentanone (C6 backbone) [2]. This difference of +0.5 units in XLogP3-AA (or an observed logP difference from 1.76 for the hexanone vs. 0.8-1.2 for the pentanone) reflects greater hydrophobicity, predicting a 10^0.5 (≈3.16)-fold higher affinity for lipid phases. This influences the compound's retention and release profile in complex food matrices, a critical parameter in flavor formulation.

Flavor Chemistry Lipophilicity Partition Coefficient Structure-Activity Relationship

Higher Boiling Point Alters Volatility and Thermal Processing Suitability vs. C6 Analog

The boiling point of 4-mercapto-4-methyl-2-hexanone at atmospheric pressure (760 mmHg) is reported as 198.0–199.0 °C [1]. In contrast, the C6 analog, 4-mercapto-4-methyl-2-pentanone, exhibits a boiling point of approximately 174 °C under the same conditions . This differential of ~24–25 °C indicates that 4-mercapto-4-methyl-2-hexanone is less volatile. This has direct implications for its retention during high-temperature food processing (e.g., baking, extrusion) and for purification by fractional distillation, as it will elute at a significantly higher temperature.

Physical Chemistry Volatility Thermal Stability Flavor Manufacturing

Discrete Regulatory Identity (FEMA GRAS 4583) and Sustained FDA Clearance vs. Delisted Flavoring Agents

4-Mercapto-4-methyl-2-hexanone maintains an active and discrete regulatory status as FEMA GRAS 4583 and JECFA No. 1926 [1]. Its clearance for use as a synthetic flavoring agent has not been revoked by the FDA, in contrast to several other synthetic flavoring substances (e.g., benzophenone, ethyl acrylate, myrcene) that were delisted in 2018 due to safety concerns [2]. This distinction is critical for procurement compliance; using an analog with a different or revoked regulatory status (such as a non-GRAS mercaptan) would constitute a formulation change requiring new regulatory filing.

Regulatory Science Food Safety GRAS Flavor Ingredient Compliance

Distinct Sensory Descriptor: Floral/Fruity Character vs. 'Catty' Note of C6 Analog

The primary organoleptic descriptor for 4-mercapto-4-methyl-2-hexanone is 'floral, fruity' as defined by JECFA specifications [1]. In contrast, its C6 analog, 4-mercapto-4-methyl-2-pentanone, is consistently characterized by a 'catty' or 'black currant' note, with its odor threshold reported in the range of 0.0015–1.5 ppb [2]. While a precise odor threshold for 4-mercapto-4-methyl-2-hexanone is not publicly available, the qualitative divergence in primary odor character (floral/fruity vs. catty/fruity) directly impacts the intended flavor profile of the final product. This sensory differentiation is a key parameter in flavorist-led selection.

Sensory Science Organoleptic Profiling Flavor Descriptor Quality Control

Best-Use Scenarios for 4-Mercapto-4-methyl-2-hexanone Based on Quantified Differential Evidence


Flavor Formulations Requiring a Floral/Fruity Top Note with Moderate Lipophilicity

Given its distinct 'floral, fruity' sensory profile [1] and intermediate XLogP3-AA of 1.3 [2], 4-mercapto-4-methyl-2-hexanone is optimally suited for beverage and confectionery applications where a clear floral or fruity top note is desired without excessive 'catty' or sulfury off-notes. Its lipophilicity profile predicts favorable partitioning in fruit-flavored emulsions and syrups, distinguishing it from the more polar C6 analog. Procurement should prioritize this compound when the target flavor profile explicitly calls for a floral/fruity nuance rather than the 'catty' black currant note of 4MMP.

Thermally Processed Foods Requiring Higher Flavor Retention

The elevated boiling point of 4-mercapto-4-methyl-2-hexanone (198–199 °C at 760 mmHg) [3] compared to its C6 analog (174 °C) indicates lower volatility and superior retention during high-temperature processing. This makes it a preferred candidate for baked goods, retorted products, and extruded snacks where flavor loss during thermal processing is a critical formulation challenge. This quantitative volatility differential should guide procurement for applications requiring extended thermal stability.

Regulatory-Compliant Flavor Development for FDA-Regulated Markets

As an active FEMA GRAS-listed substance (FEMA 4583) with no FDA delisting action [4], 4-mercapto-4-methyl-2-hexanone presents lower regulatory risk compared to the seven synthetic flavoring substances delisted in 2018 [5]. Procurement and formulation teams seeking to develop new flavor products for the U.S. market can confidently use this compound as a compliant, cleared ingredient. This regulatory certainty is a direct procurement advantage over non-GRAS or delisted mercaptan alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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